2-(2-Hydroxy-2-phenylethoxy)phenol
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Overview
Description
2-(2-Hydroxy-2-phenylethoxy)phenol is an organic compound with the molecular formula C14H14O3 It is a phenolic compound characterized by the presence of a hydroxy group and a phenylethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-phenylethoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of a phenol derivative with an appropriately substituted styrene oxide. The reaction typically requires a silylated derivative of the desired amine and is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient catalysts, optimized reaction conditions, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-2-phenylethoxy)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxy group on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Hydroxy-2-phenylethoxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-2-phenylethoxy)phenol primarily involves its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. It also influences various cellular signaling pathways, including the nuclear factor-kappa B (NF-kB) pathway, which is involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)phenol: Similar in structure but lacks the phenylethoxy group.
4-Hydroxyacetophenone: Contains a hydroxy group and an acetyl group attached to the benzene ring.
Baicalein: A flavonoid with multiple hydroxy groups and known for its antioxidant properties.
Uniqueness
2-(2-Hydroxy-2-phenylethoxy)phenol is unique due to the presence of both a hydroxy group and a phenylethoxy group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific redox properties and interactions with biological molecules .
Properties
IUPAC Name |
2-(2-hydroxy-2-phenylethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWYPVIFBLEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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